Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to introduce the 4-methylphenyl group. The final step involves esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-methyl-1-(2-oxoethyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the 4-methylphenyl and 2-oxoethyl groups
Biological Activity
Ethyl 3-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and diabetes.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, a study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at critical phases, notably G2/M phase.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 6.10 ± 0.4 | Apoptosis induction |
Other Pyrazole Derivatives | A549 (lung cancer) | 8.50 ± 0.5 | Cell cycle arrest |
Antidiabetic Activity
In addition to its anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism.
Study on Anticancer Effects
A recent investigation into the anticancer properties of pyrazole derivatives included this compound. The results indicated that treatment with this compound led to a significant reduction in tumor size in vivo when administered to mice bearing xenografts of MCF-7 cells.
Study on Antidiabetic Effects
In another study focusing on antidiabetic effects, the compound was tested in diabetic rat models. Results showed a marked decrease in blood glucose levels after administration, suggesting its potential utility in managing diabetes.
Properties
CAS No. |
618070-39-6 |
---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(20)14-9-12(3)17-18(14)10-15(19)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
NMZNPWAHWPQXES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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